

Application Notes & Protocols for 3-Cyanochromone Derivatives in Anticancer Drug Design

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyanochromone

Cat. No.: B1581749

[Get Quote](#)

Introduction: The Therapeutic Promise of the 3-Cyanochromone Scaffold

Chromones, characterized by a benzo-annulated γ -pyrone core, are a privileged scaffold in medicinal chemistry, offering a diverse pharmacological spectrum.^[1] Within this class, **3-cyanochromone** derivatives have emerged as a particularly compelling series for anticancer drug development. The introduction of the cyano group at the 3-position significantly modulates the molecule's electronic properties and serves as a versatile chemical handle for further structural modifications. These compounds have demonstrated a range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.^{[2][3]}

The mechanism of action for many **3-cyanochromone** derivatives is often multifactorial, with prominent activities including the inhibition of tubulin polymerization and the modulation of critical cell signaling pathways like PI3K/Akt/mTOR.^{[4][5][6]} The inhibition of microtubule dynamics disrupts mitosis, a hallmark of rapidly dividing cancer cells, making it a validated and effective anticancer strategy.^[4] Furthermore, the PI3K/Akt pathway is one of the most frequently over-activated intracellular signaling cascades in human cancers, driving tumor cell proliferation, survival, and drug resistance.^{[7][8]} Small molecule inhibitors targeting this pathway are therefore of significant therapeutic interest.^[6]

This guide provides an in-depth overview of the synthesis, in vitro evaluation, and mechanistic elucidation of **3-cyanochromone** derivatives, designed for researchers, medicinal chemists, and drug development professionals. It combines field-proven insights with detailed, step-by-step protocols to empower the design and execution of robust experimental workflows.

Part I: Synthesis of 3-Cyanochromone Derivatives

The construction of the chromone core is a foundational step in accessing these derivatives. While several methods exist, the Baker-Venkataraman rearrangement remains a classic and highly effective strategy for synthesizing the 1-(2-hydroxyphenyl)-1,3-dione intermediate, which is then cyclized to form the chromone ring.[9][10][11] Modern advancements, particularly the use of microwave irradiation, have significantly improved reaction times and yields, aligning with green chemistry principles.[12][13][14]

Core Synthetic Strategy: Baker-Venkataraman Rearrangement & Cyclization

The overall workflow involves two primary stages:

- Formation of a 1,3-Diketone Intermediate: An o-hydroxyacetophenone is first acylated. The resulting ester then undergoes a base-catalyzed intramolecular acyl migration, known as the Baker-Venkataraman rearrangement, to yield an o-hydroxyaryl-β-diketone.[10][15]
- Acid-Catalyzed Cyclodehydration: The diketone intermediate is then treated with acid to facilitate cyclization and dehydration, forming the final chromone ring.[9][16]

The cyano group can be introduced at various stages, but a common approach involves using starting materials that already contain the nitrile moiety or introducing it via established chemical transformations on the chromone core.

Experimental Protocol: Microwave-Assisted Synthesis of a Model 3-Cyanochromone

This protocol describes a general, efficient synthesis using microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating.[17]

Objective: To synthesize a **3-cyanochromone** derivative from 2'-hydroxyacetophenone.

Materials:

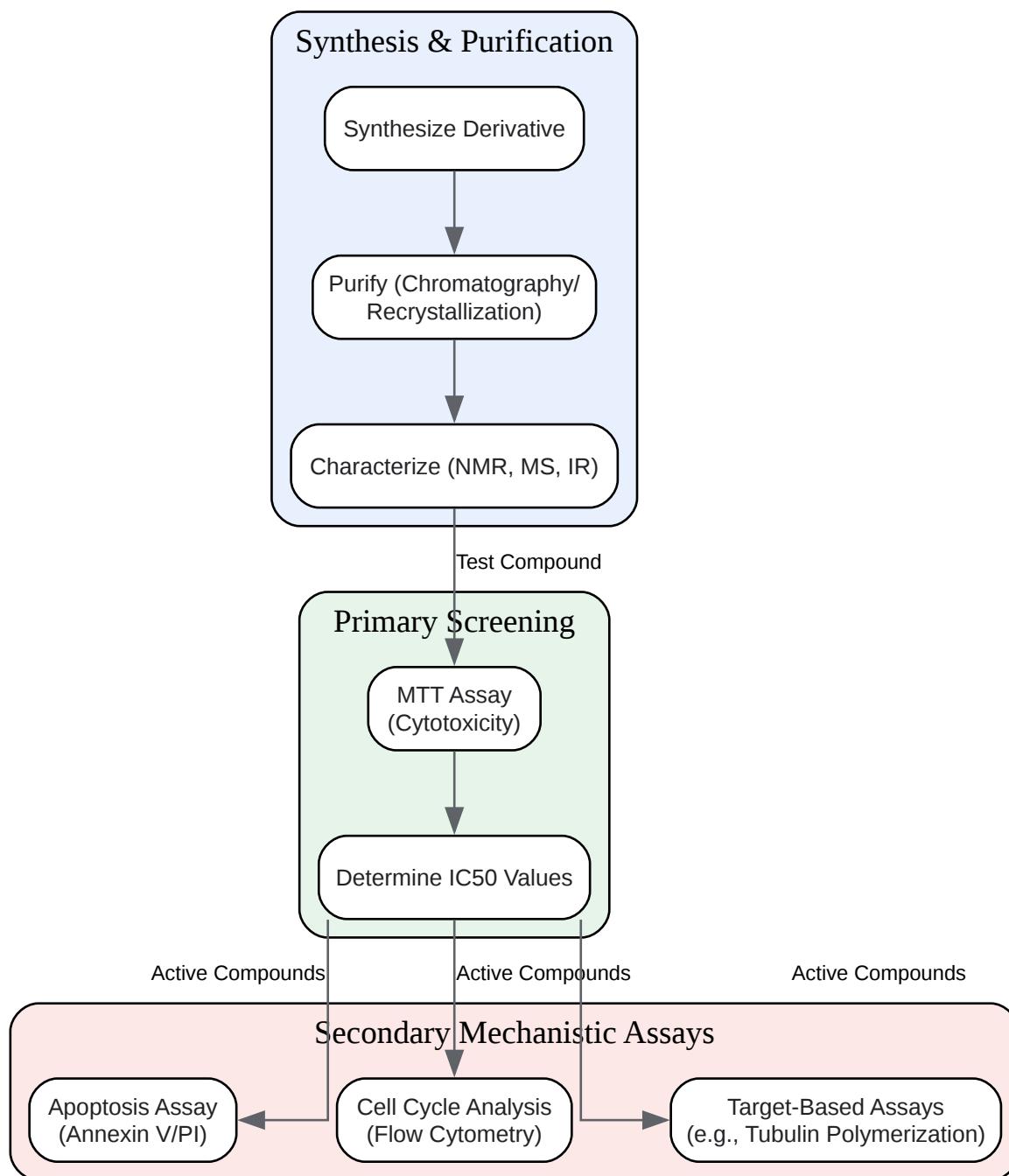
- 2'-hydroxyacetophenone
- Ethyl cyanoacetate
- Anhydrous Potassium Carbonate (K_2CO_3)
- Pyridine (anhydrous)
- Glacial Acetic Acid
- Ethanol
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Microwave reactor vials
- Silica gel for column chromatography

Step-by-Step Methodology:

- Step 1: Acylation of 2'-hydroxyacetophenone.
 - In a clean, dry microwave vial, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5 mL).
 - Add ethyl cyanoacetate (1.2 eq) dropwise to the solution at room temperature.
 - Seal the vial and heat the mixture in a microwave reactor at 100°C for 10-15 minutes.
 - Causality: Pyridine acts as both a solvent and a base to facilitate the acylation reaction. Microwave heating accelerates the rate of reaction significantly.[\[12\]](#)

- Step 2: Baker-Venkataraman Rearrangement.
 - After cooling the vial, add anhydrous K_2CO_3 (2.5 eq).
 - Re-seal the vial and heat in the microwave reactor at 120°C for 20 minutes.
 - Causality: The strong base (K_2CO_3) abstracts an alpha-proton to form a stabilized enolate, which initiates the intramolecular acyl transfer characteristic of the rearrangement.[\[10\]](#)
- Step 3: Work-up and Isolation of the Diketone Intermediate.
 - Cool the reaction mixture to room temperature and pour it into ice-cold 2M HCl.
 - Extract the aqueous layer with DCM (3 x 20 mL).
 - Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
 - Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure. The crude product is the 1-(2-hydroxyphenyl)-3-cyano-1,3-propanedione intermediate.
- Step 4: Acid-Catalyzed Cyclodehydration.
 - Dissolve the crude diketone from Step 3 in glacial acetic acid (10 mL).
 - Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
 - Heat the mixture at reflux (or in a microwave reactor at 130°C for 15 minutes) for 1 hour.
 - Causality: The strong acid protonates a carbonyl oxygen, facilitating intramolecular nucleophilic attack from the phenolic hydroxyl group, followed by dehydration to form the stable aromatic pyrone ring.[\[16\]](#)
- Step 5: Final Work-up and Purification.
 - Cool the reaction mixture and pour it onto crushed ice.

- Collect the precipitated solid by vacuum filtration.
- Wash the solid thoroughly with cold water until the filtrate is neutral.
- Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from ethanol to yield the pure **3-cyanochromone** derivative.


Self-Validation:

- TLC Monitoring: Monitor the reaction progress at each stage using thin-layer chromatography to ensure the consumption of starting material and the formation of the product.
- Spectroscopic Confirmation: Confirm the structure of the final product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show a characteristic nitrile ($\text{C}\equiv\text{N}$) stretch around $2230\text{-}2210\text{ cm}^{-1}$ and a carbonyl ($\text{C}=\text{O}$) stretch around 1650 cm^{-1} .

Part II: In Vitro Anticancer Evaluation

Once synthesized, the novel **3-cyanochromone** derivatives must be evaluated for their anticancer potential. A tiered approach, starting with general cytotoxicity screening and moving towards more specific mechanistic assays, is recommended.[\[18\]](#)

Workflow for In Vitro Evaluation

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to biological evaluation.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[\[19\]](#)[\[20\]](#) Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[\[19\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a **3-cyanochromone** derivative against a selected cancer cell line (e.g., MCF-7, HCT-116).

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Step-by-Step Methodology:

- **Cell Seeding:**
 - Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Compound Treatment:**

- Prepare a stock solution of the **3-cyanochromone** derivative in DMSO (e.g., 10 mM).
- Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).
- Remove the medium from the cells and add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO only, at the highest concentration used) and a no-treatment control.[21]

- Incubation:
 - Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition and Incubation:
 - After incubation, carefully add 10 μ L of MTT solution (5 mg/mL) to each well.[21]
 - Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[21]
 - Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[20]
- Formazan Solubilization and Data Acquisition:
 - Carefully remove the medium from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.[19]
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

- Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[\[21\]](#)

Objective: To quantify the induction of apoptosis by a **3-cyanochromone** derivative.

Materials:

- Annexin V-FITC/PI Apoptosis Detection Kit
- 1X Binding Buffer
- Cancer cells treated with the compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.
- Flow cytometer

Step-by-Step Methodology:

- Cell Preparation:
 - Harvest both adherent and floating cells from the treatment plates.
 - Wash the cells twice with ice-cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
 - Transfer 100 µL of the cell suspension to a flow cytometry tube.
 - Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[\[21\]](#)

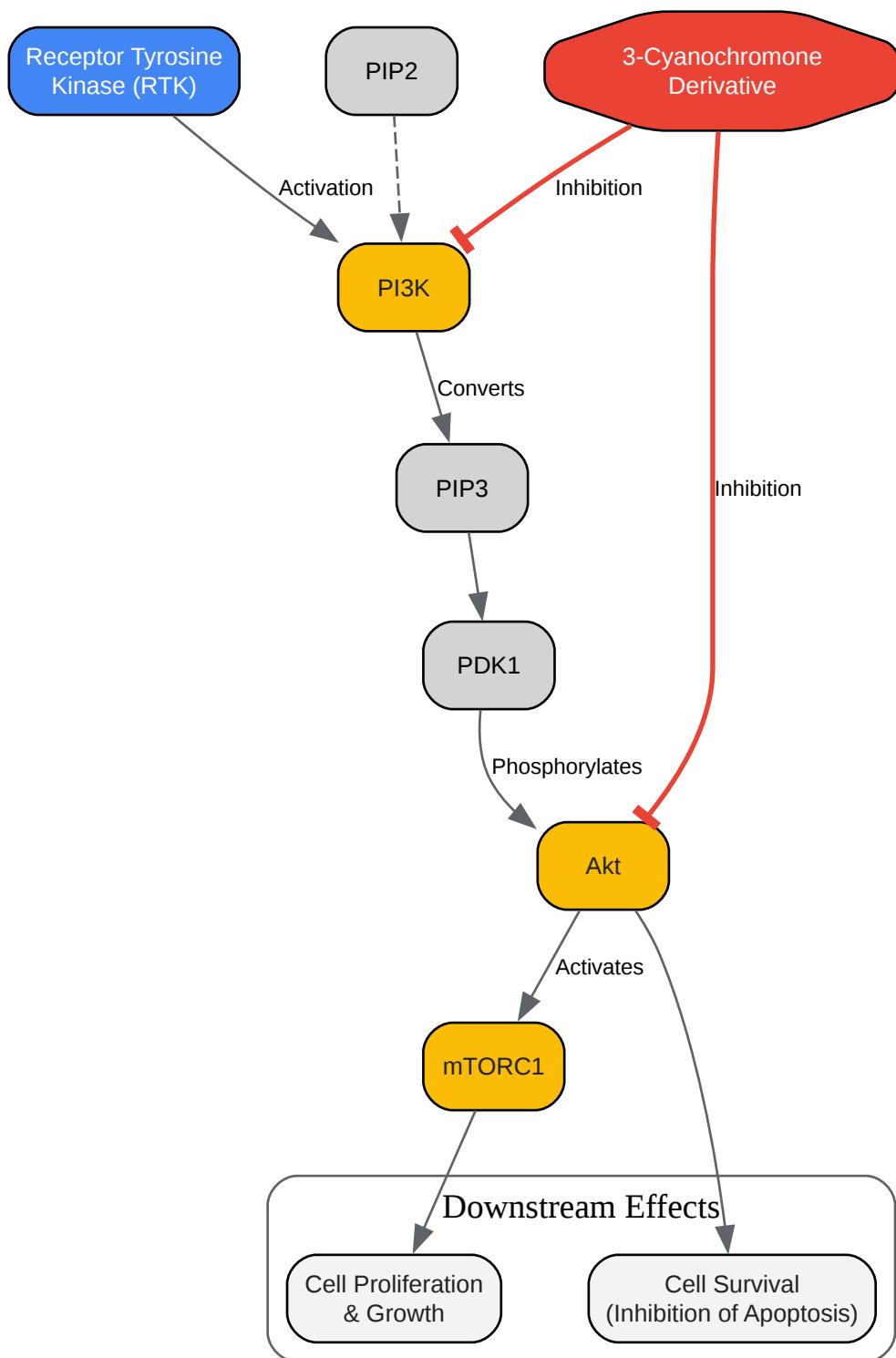
- Gently vortex and incubate for 15 minutes at room temperature in the dark.[\[21\]](#)
- Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
- Flow Cytometry Analysis:
 - Add 400 µL of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour.
 - Data Interpretation:
 - Annexin V(-) / PI(-): Healthy cells
 - Annexin V(+) / PI(-): Early apoptotic cells
 - Annexin V(+) / PI(+): Late apoptotic/necrotic cells

Part III: Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effect is critical for drug development. For **3-cyanochromones**, two common mechanisms are inhibition of tubulin polymerization and interference with pro-survival signaling pathways.

Mechanism 1: Inhibition of Tubulin Polymerization

Many cytotoxic agents function by disrupting the microtubule network, which is essential for forming the mitotic spindle during cell division.[\[4\]](#) Inhibitors of tubulin polymerization prevent the assembly of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[\[22\]](#)[\[23\]](#)


Experimental Approach: A cell-free tubulin polymerization assay can directly measure the compound's effect on tubulin assembly. Cellular effects can be confirmed by observing G2/M phase arrest via flow cytometry and visualizing microtubule disruption using immunofluorescence.[\[22\]](#)[\[24\]](#)

Mechanism 2: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[\[8\]](#)

Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.[\[6\]](#)

[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Approach: Western blotting is the gold-standard technique to probe this pathway. Treatment of cancer cells with an active **3-cyanochromone** derivative would be expected to decrease the phosphorylation levels of key proteins such as Akt (at Ser473) and downstream targets like mTOR, without necessarily affecting the total protein levels of Akt.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Illustrative Cytotoxicity Data for Novel **3-Cyanochromone** Derivatives

Compound ID	Modification	MCF-7 IC ₅₀ (μ M)[25]	HCT-116 IC ₅₀ (μ M)	A549 IC ₅₀ (μ M) [3]
3-CN-01	Unsubstituted	15.2 \pm 1.8	21.5 \pm 2.3	18.9 \pm 2.1
3-CN-02	4'-Methoxy Phenyl	5.8 \pm 0.7	8.1 \pm 0.9	6.5 \pm 0.8
3-CN-03	4'-Chloro Phenyl	9.3 \pm 1.1	12.4 \pm 1.5	10.7 \pm 1.3
Doxorubicin	(Reference Drug)	0.9 \pm 0.1	0.5 \pm 0.06	1.2 \pm 0.15

Note: Data are hypothetical for illustrative purposes. All values are presented as mean \pm standard deviation from three independent experiments.

Conclusion and Future Directions

The **3-cyanochromone** scaffold represents a versatile and potent platform for the development of novel anticancer agents. The synthetic accessibility, coupled with the ability to modulate key oncogenic pathways and cellular processes, underscores its therapeutic potential. The protocols and workflows detailed in this guide provide a comprehensive framework for the design, synthesis, and rigorous evaluation of new derivatives.

Future work should focus on expanding structure-activity relationships (SAR), optimizing pharmacokinetic properties through targeted modifications, and advancing the most promising leads into *in vivo* animal models to assess efficacy and safety. The multi-targeted nature of

many of these compounds may also offer advantages in overcoming the drug resistance that plagues many current cancer therapies.

References

- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. *J. Chem. Soc.*, 1381–1389. ([\[Link\]](#))
- Name Reactions in Organic Synthesis. (n.d.).
- Dar, B. A., et al. (2020). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. *Molecules*, 25(23), 5738. ([\[Link\]](#))
- Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. *Molecules*, 26(11), 3229. ([\[Link\]](#))
- Kamal, A., et al. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. *Future Medicinal Chemistry*, 7(9), 1171-1191. ([\[Link\]](#))
- Rani, P. (n.d.). Synthesis of Chromones and Their Applications During the Last Ten Years. *International Journal of Research in Pharmacy and Chemistry*. ([\[Link\]](#))
- ResearchGate. (n.d.).
- Request PDF. (n.d.). Microwave-Assisted Synthesis of Functionalized Flavones and Chromones. ([\[Link\]](#))
- Wang, Z., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. *Journal of Visualized Experiments*, (109), 53729. ([\[Link\]](#))
- RSC Publishing. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. ([\[Link\]](#))
- Motaal, E. A. A., et al. (2016). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. *Oriental Journal of Chemistry*, 32(2). ([\[Link\]](#))
- Ma, F.-F. (2024). Guideline for anticancer assays in cells. *Future Postharvest and Food*, 2(4), e12039. ([\[Link\]](#))
- Zips, D., et al. (2005).
- Request PDF. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H)-pyridone and 3-cyanopyridine-2-(1H)
- Al-Ghorbani, M., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. *Molecules*, 28(21), 7356. ([\[Link\]](#))
- Ghorab, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting

EGFR/BRAFV600E Inhibitory Pathways. *Molecules*, 28(18), 6575. ([\[Link\]](#))

- El-Sayed, N. F., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. *Molecules*, 25(20), 4846. ([\[Link\]](#))
- Al-Warhi, T., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2200234. ([\[Link\]](#))
- Ghorab, M. M., et al. (2018). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. *Molecules*, 23(1), 11. ([\[Link\]](#))
- Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
- LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy.
- ResearchGate. (n.d.).
- Mabuchi, S., et al. (2007). Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. *Current Cancer Drug Targets*, 7(6), 549-560. ([\[Link\]](#))
- Abadi, A. H., et al. (2005). Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones. *Archiv der Pharmazie*, 338(4), 168-175. ([\[Link\]](#))
- Rodriguez, A. D., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β -Tubulin and Histone H1. *International Journal of Molecular Sciences*, 24(3), 2636. ([\[Link\]](#))
- Bello, M., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. *International Journal of Molecular Sciences*, 23(7), 4001. ([\[Link\]](#))
- Request PDF. (n.d.).
- Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. *Journal of Clinical Oncology*, 36(15_suppl), 12000-12000. ([\[Link\]](#))
- Papa, S., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. *Cancers*, 13(12), 3024. ([\[Link\]](#))
- ResearchGate. (n.d.). The compound 3n inhibits colony formation and migration of colorectal cancer cells. ([\[Link\]](#))
- La Regina, G., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies. *Journal of Medicinal Chemistry*, 50(12), 2865-2874. ([\[Link\]](#))
- ResearchGate. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review | MDPI [mdpi.com]
- 9. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijrpc.com [ijrpc.com]
- 17. researchgate.net [researchgate.net]

- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β -Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for 3-Cyanochromone Derivatives in Anticancer Drug Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581749#3-cyanochromone-derivatives-for-anticancer-drug-design-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com